4-(chloromethyl)-6-ethoxy-2H-chromen-2-one

Lipophilicity LogP ADME

Specify the 6-ethoxy substitution pattern for consistent reactivity and solubility (predicted LogP 2.6) in medicinal chemistry libraries and fluorescent probe development. This coumarin derivative offers a 40% cost advantage over the 6-methoxy analog (Santa Cruz Biotechnology data), enabling larger parallel synthesis campaigns. The 4-chloromethyl group serves as a versatile handle for nucleophilic substitution, including phosphonic acid bioisostere synthesis.

Molecular Formula C12H11ClO3
Molecular Weight 238.66 g/mol
CAS No. 933916-95-1
Cat. No. B1360997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(chloromethyl)-6-ethoxy-2H-chromen-2-one
CAS933916-95-1
Molecular FormulaC12H11ClO3
Molecular Weight238.66 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)OC(=O)C=C2CCl
InChIInChI=1S/C12H11ClO3/c1-2-15-9-3-4-11-10(6-9)8(7-13)5-12(14)16-11/h3-6H,2,7H2,1H3
InChIKeyQYPQQESJVUOZBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-6-ethoxy-2H-chromen-2-one (933916-95-1) Overview: Chemical Identity & Baseline for Scientific Procurement


4-(Chloromethyl)-6-ethoxy-2H-chromen-2-one (CAS: 933916-95-1) is a synthetic organic compound belonging to the class of chromen-2-ones, commonly referred to as coumarins . This compound features a coumarin core with a chloromethyl substituent at the 4-position and an ethoxy group at the 6-position . It is typically supplied as a solid with a purity of ≥95% (often 98%) and has a molecular weight of 238.67 g/mol . This coumarin derivative is primarily utilized as a versatile synthetic intermediate in pharmaceutical research and materials science, owing to the reactive nature of its chloromethyl group which enables facile functionalization [1].

Procurement Rationale for 4-(Chloromethyl)-6-ethoxy-2H-chromen-2-one: Why Generic Coumarin Substitution is Not a Viable Strategy


Assuming functional equivalence among coumarin derivatives is a common and costly error in scientific research. The specific substitution pattern on the coumarin core—particularly the nature and position of reactive handles like the chloromethyl group—dictates the compound's reactivity, physicochemical properties, and its potential to serve as a selective synthetic intermediate [1]. Generic substitution with a different 4-chloromethylcoumarin analog (e.g., a 7-methoxy or a 7-methyl derivative) is not feasible for projects requiring the specific 6-ethoxy substitution, as this alters key properties such as solubility (LogP), metabolic stability, and the electronic character of the aromatic system, which in turn affects downstream reaction yields and the biological profile of the final target molecule [2][3]. The following quantitative evidence provides the specific data points that underpin this differentiation.

Evidence-Based Differentiation Guide for 4-(Chloromethyl)-6-ethoxy-2H-chromen-2-one (933916-95-1)


Physicochemical Differentiation: Predicted Lipophilicity (LogP) of 4-(Chloromethyl)-6-ethoxy-2H-chromen-2-one vs. 4-(Chloromethyl)-6-methoxy Analog

The 6-ethoxy substitution in 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one confers a measurable increase in lipophilicity compared to the 6-methoxy analog, 4-(chloromethyl)-6-methoxy-2H-chromen-2-one [1]. This difference in LogP is critical for projects where passive membrane permeability or metabolic stability is a key design consideration [2].

Lipophilicity LogP ADME Drug Discovery

Procurement Cost Analysis: 4-(Chloromethyl)-6-ethoxy-2H-chromen-2-one vs. 4-(Chloromethyl)-6-methoxy Analog

A direct price comparison from a single supplier (Santa Cruz Biotechnology) shows that 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one is available at a significantly lower cost per unit mass compared to its 6-methoxy analog . This cost differential can be a decisive factor for large-scale synthetic applications or high-throughput screening campaigns.

Cost Analysis Procurement Synthetic Intermediate Budget

Class-Level Evidence: Differential Reactivity of 4-Chloromethyl Group Enables Phosphonate Synthesis

The 4-chloromethyl group in coumarin derivatives is a key reactive handle for nucleophilic substitution reactions, enabling the efficient synthesis of more complex molecules like phosphonic acid derivatives [1]. Studies with closely related 4-chloromethylcoumarins demonstrate that the reaction yield for this transformation is highly dependent on the specific substitution pattern on the coumarin ring, with the optimal conditions achieving a yield of 52% for a similar phosphonate synthesis [2].

Organic Synthesis Reactivity Phosphonate Coumarin Derivatives

Structural Differentiation: 4-(Chloromethyl)-6-ethoxy-2H-chromen-2-one vs. 3-(Chloromethyl)-8-ethoxy Isomer

The position of the chloromethyl group is a critical determinant of reactivity. The 4-chloromethyl derivative (this compound) is a fundamentally different chemical entity from its 3-chloromethyl isomer (e.g., 3-(chloromethyl)-8-ethoxycoumarin) [1]. This regioisomerism dictates the compound's electronic properties and the nature of its subsequent reaction products, making one isomer unsuitable as a substitute for the other in a synthetic pathway.

Regioisomer Reactivity Synthesis Coumarin

Strategic Application Scenarios for 4-(Chloromethyl)-6-ethoxy-2H-chromen-2-one (933916-95-1)


Cost-Efficient Library Synthesis for Drug Discovery

The 40% lower procurement cost of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one compared to the 6-methoxy analog, as demonstrated by the Santa Cruz Biotechnology pricing data , makes this compound the fiscally responsible choice for medicinal chemistry groups engaged in the synthesis of large, diverse compound libraries where the 6-ethoxy substituent is the desired pharmacophoric feature. The cost savings enable the purchase of more starting material, facilitating larger parallel synthesis campaigns or allowing for the exploration of a wider reaction scope on a fixed budget.

Synthesis of Phosphonic Acid Derivatives as Bioisosteres

This compound is a valuable precursor for the synthesis of novel coumarin-4-ylethyl phosphonic acid derivatives, a class of compounds with potential as phosphate bioisosteres [1]. The 4-chloromethyl group provides the necessary reactive center for nucleophilic substitution with trialkyl phosphites, as evidenced by the 52% yield achieved in a related reaction [2]. This application scenario is particularly relevant for researchers exploring new chemical space in areas such as kinase inhibition or bone targeting.

Development of Novel Fluorescent Probes

The coumarin core is a well-known fluorophore, and the presence of the chloromethyl group in 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one provides a versatile attachment point for a variety of targeting ligands or functional groups [3]. This allows researchers to create custom fluorescent probes for biochemical assays or cellular imaging, where the 6-ethoxy substitution may offer a unique spectral or solubility profile compared to other coumarin-based dyes. The compound serves as a starting point for developing probes with tailored photophysical properties.

Building Block for Novel Coumarin-Based Polymers and Materials

The bifunctional nature of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one, possessing a reactive alkyl halide and a modifiable aromatic ring, makes it a promising monomer or building block in materials science. Its lipophilic nature (predicted LogP of 2.6) [4] suggests good compatibility with organic solvents and polymer matrices. Researchers can use this compound to synthesize novel photoactive or stimuli-responsive polymers by exploiting the chloromethyl group for polymerization or post-polymerization functionalization.

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